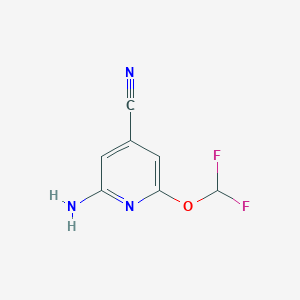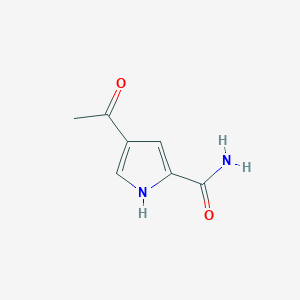
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a chemical compound that features a pyrazole ring substituted with difluoromethyl and dimethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. One common method involves the esterification of difluoroacetic acid with dimethyl pyrazole-4,5-dicarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of nanoscale titanium dioxide as a catalyst has been reported to enhance the reaction yield and reduce the reaction time . Additionally, the process can be made more environmentally friendly by avoiding the use of organic solvents and employing water as the reaction medium.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrazoles.
Applications De Recherche Scientifique
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration and energy production, leading to the death of fungal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of dimethyl ester.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group, used in fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: An ester derivative with different ester groups.
Uniqueness
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of both difluoromethyl and dimethyl ester groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H8F2N2O4 |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
dimethyl 5-(difluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H8F2N2O4/c1-15-7(13)3-4(6(9)10)11-12-5(3)8(14)16-2/h6H,1-2H3,(H,11,12) |
Clé InChI |
WSRYBFRSVJAWNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)





![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)

![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)





